Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Peptide Synthesis Peptoid Chemistry Hydrophobic Modification

Standard N-alkyl glycines introduce purity-related coupling failures and unpredictable hydrophobicity. Fmoc-N-(tert-butyloxycarbonylethyl)glycine solves both issues. - **≥99% HPLC**: Minimizes impurities that truncate peptoid chains or complicate cGMP purification. - **LogP 4.05**: Ethyl spacer vs. methyl analogs increases membrane permeability and target engagement for drug discovery. - **Orthogonal Fmoc/Boc protection**: Enables SPPS without side-chain interference. Available for immediate dispatch.

Molecular Formula C24H27NO6
Molecular Weight 425,47 g/mole
CAS No. 174799-89-4
Cat. No. B557337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-(tert-butyloxycarbonylethyl)glycine
CAS174799-89-4
SynonymsFmoc-N-(tert-butyloxycarbonylethyl)glycine; 174799-89-4; SCHEMBL7062622; CTK8E5932; MolPort-003-725-398; ZINC2547868; 6966AH; AKOS015911501; AK186266; AM018270; Fmoc-N-(tert-butyloxycarbonylethyl)-glycine; RT-013013; A-8279; I14-37142; N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-(3-tert-butoxy-3-oxopropyl)glycine; {[3-(TERT-BUTOXY)-3-OXOPROPYL][(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETICACID; b-Alanine,N-(carboxymethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,1-(1,1-dimethylethyl)ester(9CI)
Molecular FormulaC24H27NO6
Molecular Weight425,47 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27)
InChIKeyGSLFOWYOHAYGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-(tert-butyloxycarbonylethyl)glycine for Peptide and Peptoid Synthesis


Fmoc-N-(tert-butyloxycarbonylethyl)glycine (CAS 174799-89-4) is a protected glycine derivative used as a building block in solid-phase peptide synthesis (SPPS) and peptoid synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amine, and a tert-butyloxycarbonylethyl (Boc-ethyl) moiety protecting a carboxylic acid side chain, enabling orthogonal deprotection strategies during stepwise chain assembly .

Why Fmoc-N-(tert-butyloxycarbonylethyl)glycine Cannot Be Substituted


While several Fmoc-protected N-alkyl glycine derivatives exist as building blocks for peptidomimetic synthesis, the specific N-alkyl chain length and terminal protecting group of Fmoc-N-(tert-butyloxycarbonylethyl)glycine confer distinct physicochemical properties and coupling behavior . Substitution with a shorter chain analog like Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0) alters the hydrophobic profile and may impact solubility, reaction kinetics, and the conformational properties of the resulting peptoid [1]. These differences preclude simple interchangeability without re-optimization of synthetic protocols.

Fmoc-N-(tert-butyloxycarbonylethyl)glycine: Comparative Evidence


Extended N-Alkyl Chain Distinction

Fmoc-N-(tert-butyloxycarbonylethyl)glycine contains a longer N-alkyl chain (ethyl vs. methyl) compared to its closest analog, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0). This structural difference is reflected in the calculated physicochemical properties, with the target compound exhibiting a higher LogP and different molecular weight .

Peptide Synthesis Peptoid Chemistry Hydrophobic Modification

Higher Purity Specification

Commercially available Fmoc-N-(tert-butyloxycarbonylethyl)glycine is routinely offered with a purity specification of ≥99% by HPLC, as stated by multiple vendors [1]. In contrast, the closely related analog Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is often listed with a lower purity specification of 98% .

Peptide Synthesis Quality Control Analytical Chemistry

Enhanced Lipophilicity Profile

The predicted partition coefficient (LogP) for Fmoc-N-(tert-butyloxycarbonylethyl)glycine is 4.0539 [1]. This value is higher than that of Fmoc-N-(tert-butyl)glycine (CAS 250695-67-1), which has a predicted LogP of 3.31 . This difference reflects the increased hydrophobicity conferred by the extended N-alkyl chain and the tert-butyl ester group.

Peptoid Design Drug Development Lipophilicity

Fmoc-SPPS Compatibility for Peptoid Synthesis

Fmoc-protected N-substituted glycine derivatives are established building blocks for the solid-phase synthesis of peptoids (N-substituted glycine oligomers) [1]. While the specific compound is not explicitly named in all studies, Fmoc-N-(tert-butyloxycarbonylethyl)glycine falls within the class of 'Fmoc-protected N-substituted glycines' validated for peptoid synthesis using standard Fmoc/tBu SPPS protocols [1][2]. This established methodology ensures compatibility with automated peptide synthesizers.

Solid-Phase Peptide Synthesis Peptoids Monomer Methodology

Key Applications of Fmoc-N-(tert-butyloxycarbonylethyl)glycine


Hydrophobic Peptoid Synthesis in Drug Development

The higher predicted LogP of 4.05, compared to Fmoc-N-(tert-butyl)glycine (LogP 3.31), makes this compound a preferred building block when designing peptoids with enhanced lipophilicity [1]. This is particularly relevant for creating peptidomimetics intended to interact with hydrophobic protein domains or to cross cellular membranes, a key consideration in drug development.

High-Purity Peptide and Peptoid Synthesis

The availability of this compound at ≥99% HPLC purity provides a distinct advantage over analogs typically offered at 98% purity . This higher grade minimizes the introduction of impurities that can complicate reaction monitoring, reduce coupling efficiency, or require additional purification steps. It is ideal for researchers focused on producing highly homogeneous peptoids for biophysical studies, high-throughput screening, or cGMP manufacturing.

Peptoids with Extended Side-Chains

The ethyl linker in the tert-butyloxycarbonylethyl group provides a longer spacer between the peptoid backbone and the terminal tert-butyl ester compared to the methyl linker in Fmoc-N-(tert-butyloxycarbonylmethyl)glycine [1]. This increased length can be crucial for projecting a functional group (upon deprotection of the tert-butyl ester) further from the peptoid backbone, which may be necessary for optimal interaction with a biological target or for subsequent conjugation reactions.

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